molecular formula C11H12N4O B1479589 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098135-07-8

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1479589
CAS RN: 2098135-07-8
M. Wt: 216.24 g/mol
InChI Key: NLZGYTAJTUVXLX-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, or EPCPC, is a novel small molecule that has been used in a variety of scientific research applications due to its unique properties. This molecule has been studied for its potential to act as an inhibitor of certain enzymes, its ability to modulate cell signaling pathways, and its ability to act as an antioxidant.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Researchers have extensively studied the synthetic routes to create novel heterocyclic compounds, utilizing "1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide" or related structures as key intermediates. These compounds have been synthesized to explore their potential applications in various fields, including medicinal chemistry and material science. For instance, the synthesis of pyrazolo[3,4-b]pyridin-3-ones and related compounds demonstrates the versatility of pyrazole derivatives in heterocyclic chemistry, offering pathways to new molecules with potential pharmacological activities (Lebedˈ et al., 2012).

Biological Activities

The investigation into the biological activities of pyrazole derivatives has shown that these compounds exhibit a range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis and evaluation of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids have provided insights into their moderate to good efficacy in these areas. Molecular docking studies have further supported their potential mechanisms of action, particularly in targeting cyclooxygenase enzymes, which are key in the inflammatory process (Sribalan et al., 2016).

Advanced Material Science Applications

The role of pyrazole derivatives extends into material science, where their unique chemical properties are exploited for the development of new materials with specific functions. These applications include the design of ligands for metal complexation, which can lead to materials with magnetic, optical, or catalytic properties. The study of iron(II) complexes with pyrazolyl-based ligands illustrates how the manipulation of ligand structure can influence the spin states of metal centers, potentially useful for developing molecular switches or sensors (Berdiell et al., 2021).

Methodological Developments in Organic Synthesis

The exploration of novel synthetic methodologies using pyrazole derivatives has led to the development of efficient routes to complex molecules. This includes the use of microwave-assisted reactions for the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, showcasing an example of how advances in reaction conditions can streamline the synthesis of pyrazole-based carboxamides (Milosevic et al., 2015).

properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)6-9(14-15)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGYTAJTUVXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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